molecular formula C4H2Br2N2 B1339098 2,5-Dibromopyrazine CAS No. 23229-26-7

2,5-Dibromopyrazine

Cat. No. B1339098
CAS RN: 23229-26-7
M. Wt: 237.88 g/mol
InChI Key: KIYKHEOWZLJZSB-UHFFFAOYSA-N
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Description

2,5-Dibromopyrazine is a brominated derivative of pyrazine, a heterocyclic aromatic compound with a symmetrical structure. It is an important intermediate in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of bromine atoms on the pyrazine ring makes it a versatile compound for further chemical transformations through various coupling reactions.

Synthesis Analysis

The synthesis of 2,5-dibromopyrazine derivatives has been explored in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . The synthesis involves Stille coupling reactions and yields products with high efficiency, ranging from 70 to 90% . Additionally, the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes through oxidative coupling reactions demonstrates the potential of 2,5-dibromopyrazine as a precursor for fluorescent dye chromophores .

Molecular Structure Analysis

The molecular structure of 2,5-dibromopyrazine derivatives has been characterized in several studies. For example, the crystal and molecular structure of 2,5-distyrylpyrazine, a derivative of 2,5-dibromopyrazine, has been determined, revealing that the molecule is not planar and the pyrazine ring makes a dihedral angle with the benzene ring . This non-planarity can influence the stacking and photo-polymerization properties of the compound .

Chemical Reactions Analysis

2,5-Dibromopyrazine undergoes various chemical reactions, making it a valuable building block in organic synthesis. The reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, for example, yields mono-substituted or bis-substituted products, demonstrating the reactivity of the pyrazine ring towards nucleophilic substitution . Furthermore, the halogenation of 2-aminopyrazine has been studied, with bromination yielding good results, indicating the potential for further functionalization of the pyrazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dibromopyrazine derivatives are influenced by their molecular structure and substituents. The crystal structure of 2,5-dichloro-3-methoxypyrazine, a related compound, has been determined, providing insights into the bond distances and angles that are consistent with literature values . These structural details are crucial for understanding the reactivity and physical properties of the compound, such as solubility, melting point, and stability.

Scientific Research Applications

Photophysical and Photochemical Properties

2,5-Dibromopyrazine demonstrates significant photophysical and photochemical properties. The reaction of 2,5‐dibromopyrazine with N‐Lithium pyrazolate leads to compounds with high planarity and observable absorption bands in the UV‐Vis region. These compounds exhibit distinct emission characteristics and photostability, making them valuable in studies related to light absorption and emission properties (Pizarro et al., 2018).

Enhanced Photocatalytic Activity

Research has shown that doping polymeric carbon nitride (PCN) with 2,5-dibromopyrazine significantly enhances its photocatalytic performance. This modification leads to improved charge-carrier separation and structural changes, increasing the photocatalytic degradation rate of pollutants and hydrogen production under visible light. This application is critical for environmental remediation and sustainable energy production (Zhou et al., 2019).

Selective Monolithiation

2,5-Dibromopyrazine is used in selective monolithiation, a process critical in organic synthesis. The compound's reactivity allows for selective lithiation at specific positions, influenced by solvent and concentration. This property is vital for synthesizing complex organic molecules (Wang et al., 2000).

Fluorescent Properties for Dyes

The derivative 2,5-diamino-3,6-dicyanopyrazine, related to 2,5-dibromopyrazine, displays strong yellowish-green fluorescence and serves as a potential fluorescent chromophore for dye materials. Its modifications lead to varied fluorescence colors and high quantum yields, making it a valuable compound in the development of fluorescent dyes and materials (Shirai et al., 1998).

Bioactive Diketopiperazine Derivatives

2,5-Dibromopyrazine is structurally related to 2,5-diketopiperazines (DKPs), which are recognized for their diverse bioactive properties. These derivatives have shown potential in drug discovery due to their varied bioactivities including antiviral, antibacterial, and neuroprotective effects. This highlights the significance of 2,5-dibromopyrazine and its derivatives in pharmaceutical research (Martins & Carvalho, 2007).

Polymer Synthesis

Poly(pyrazine-2,5-diyl), synthesized from 2,5-dibromopyrazine, demonstrates unique properties like solubility in concentrated sulfuric acid and distinct UV-Vis absorption. This polymer's characteristics make it applicable in material science, particularly in developing advanced materials with specific optical properties (Yamamoto et al., 2003).

Safety and Hazards

2,5-Dibromopyrazine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dibromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYKHEOWZLJZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466937
Record name 2,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23229-26-7
Record name 2,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromopyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,5-Dibromopyrazine utilized in the synthesis of macrocyclic structures?

A1: 2,5-Dibromopyrazine serves as a key starting material in synthesizing macrocycles like azacalix[n]pyridine[n]pyrazines and oxygen-bridged corona[n]arene[n]pyrazines. Its reactivity stems from the two bromine atoms, which act as leaving groups in various coupling reactions. For instance, it undergoes a double Suzuki-Miyaura cross-coupling reaction with a 3-borylindole to form the heteroaromatic framework of Alocasin A []. In another example, reacting it with 2,6-dibromopyridine yields azacalix[n]pyridine[n]pyrazines []. Similarly, reacting 2,5-dibromopyrazine with 2,5-dimethyl-1,4-hydroquinone forms oxygen-bridged corona[n]arene[n]pyrazines []. These macrocycles exhibit interesting properties, such as binding with fullerenes, highlighting the utility of 2,5-dibromopyrazine in supramolecular chemistry.

Q2: Can 2,5-Dibromopyrazine be used to synthesize polymers? If so, what properties do these polymers possess?

A2: Yes, 2,5-Dibromopyrazine can be electrochemically polymerized to form thin films of polypyrazine. This polymerization occurs via a cathodic dehalogenation mechanism []. The resulting polypyrazine films, specifically named CityU-24 in the study, demonstrated promising electrocatalytic activity for the alkaline hydrogen evolution reaction (HER). This finding highlights the potential of 2,5-dibromopyrazine-derived materials in clean energy applications.

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